molecular formula C12H17BrO2 B14701271 2-(4-Bromophenyl)-4-methylpentane-2,4-diol CAS No. 21133-81-3

2-(4-Bromophenyl)-4-methylpentane-2,4-diol

Cat. No.: B14701271
CAS No.: 21133-81-3
M. Wt: 273.17 g/mol
InChI Key: VVNFRLVEGCQIMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-methylpentane-2,4-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentane chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide to obtain the brominated derivative . This intermediate can then be subjected to further reactions to introduce the pentane chain and hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as fractional crystallization to isolate the desired isomer . The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-4-methylpentane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(4-Bromophenyl)-4-methylpentane-2,4-dione.

    Reduction: Formation of 2-(4-Phenyl)-4-methylpentane-2,4-diol.

    Substitution: Formation of 2-(4-Aminophenyl)-4-methylpentane-2,4-diol.

Scientific Research Applications

2-(4-Bromophenyl)-4-methylpentane-2,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-4-methylpentane-2,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. For example, the compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-4-methylpentane-2,4-diol is unique due to its specific combination of a bromophenyl group with a pentane chain and hydroxyl groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

21133-81-3

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methylpentane-2,4-diol

InChI

InChI=1S/C12H17BrO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3

InChI Key

VVNFRLVEGCQIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C1=CC=C(C=C1)Br)O)O

Origin of Product

United States

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